8-Chloro-3-methoxy-1,5-naphthyridine
Overview
Description
8-Chloro-3-methoxy-1,5-naphthyridine is a chemical compound with the molecular formula C9H7ClN2O and a molecular weight of 194.62 . It is used in the preparation of various compounds for treating different disorders .
Synthesis Analysis
The synthesis of 1,5-naphthyridine derivatives, including 8-Chloro-3-methoxy-1,5-naphthyridine, has been a subject of research over the years . The strategies related to the synthesis of 1,5-naphthyridines involve reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Molecular Structure Analysis
The molecular structure of 8-Chloro-3-methoxy-1,5-naphthyridine consists of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
1,5-Naphthyridines, including 8-Chloro-3-methoxy-1,5-naphthyridine, exhibit significant reactivity with various reagents. They can undergo reactions with electrophilic or nucleophilic reagents, participate in oxidations, reductions, cross-coupling reactions, and can have their side chains modified .Physical And Chemical Properties Analysis
The boiling point of 8-Chloro-3-methoxy-1,5-naphthyridine is predicted to be 312.2±37.0 °C, and its density is predicted to be 1.333±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
-
Medicinal Chemistry
- 8-Chloro-3-methoxy-1,5-naphthyridine can be used in the preparation of cyclopropane dicarboxamides for treating kinase-dependent disorders .
- It can also be used in the preparation of N-substituted benzamides as Aurora kinase modulators useful in cancer-related diseases .
- 1,5-Naphthyridine derivatives, a related compound, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
-
Synthetic Organic Chemistry
- Heterocyclic nitrogen compounds, including fused 1,5-naphthyridines, have versatile applications in the fields of synthetic organic chemistry .
- A wide range of synthetic protocols for the construction of this scaffold are presented .
- For example, Friedländer, Skraup, Semmlere-Wolff, and hetero-Diels-Alder, among others, are well known classical synthetic protocols used for the construction of the main 1,5-naphthyridine scaffold .
-
Synthesis of Biologically Active Compounds
- 8-Chloro-3-methoxy-1,5-naphthyridine can be used in the synthesis of biologically active compounds .
- For example, it can be used in the preparation of cyclopropane dicarboxamides for treating kinase-dependent disorders .
- It can also be used in the preparation of N-substituted benzamides as Aurora kinase modulators useful in cancer-related diseases .
-
Preparation of Metal Complexes
-
Optical Applications
-
Reactivity Studies
-
Alkylation Studies
-
Synthesis of Biologically Active Fused 1,5-Naphthyridines
-
Anticancer and Anti-HIV Applications
-
Antimicrobial, Analgesic, and Anti-Inflammatory Applications
-
Synthesis of Carbon-Carbon Bonds in Fungi
-
Synthesis of Dimeric 1,5-Naphthyridines
Safety And Hazards
Future Directions
8-Chloro-3-methoxy-1,5-naphthyridine has potential applications in the treatment of various disorders. It can be used in the preparation of cyclopropane dicarboxamides for treating kinase-dependent disorders, N-substituted benzamides as Aurora kinase modulators useful in cancer-related diseases, and C5-C6-carbocyclic fused iminothiadiazine dioxides as BACE inhibitors for the treatment of Alzheimer’s disease and related disorders .
properties
IUPAC Name |
8-chloro-3-methoxy-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-6-4-8-9(12-5-6)7(10)2-3-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVELGGXLWDUMTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2N=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731983 | |
Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methoxy-1,5-naphthyridine | |
CAS RN |
952059-69-7 | |
Record name | 8-Chloro-3-methoxy-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00731983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.